Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
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Overview
Description
Tetrahydropyridines (THPs) are a group of compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents . They exist in distinct structural isomers including 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine . Many THP-containing compounds have been synthesized and found to possess biologically active properties .
Synthesis Analysis
THP-containing compounds have been synthesized by the inspiration of known bioactive natural products . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .Molecular Structure Analysis
The molecular structure of THPs varies depending on the specific isomer and the substituents attached to the THP ring system .Chemical Reactions Analysis
One known chemical reaction involving a THP compound is the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) into 1-methyl-4-phenyl pyridinium ion (MPP+) by the enzyme, monoamine oxidase B .Physical and Chemical Properties Analysis
The physical and chemical properties of THP compounds can vary depending on the specific compound. For example, 1,2,3,6-tetrahydropyridine is a colorless liquid with a density of 0.913 g/cm3 and is insoluble in water .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on THP compounds could involve the development of more innovative methods for the synthesis of substituted-tetrahydropyridine derivatives, determination of their pharmacological activities, and the use of structure-activity relationship (SAR) studies of newly reported THP derivatives to shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Properties
CAS No. |
40175-06-2 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h4H,3,5-7H2,1-2H3 |
InChI Key |
GKMQAGZRPQBLHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CCN(CC1)C |
Canonical SMILES |
CCOC(=O)C1=CCN(CC1)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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